molecular formula C17H13ClN2O3S B6077115 3-chloro-N'-(2-naphthylsulfonyl)benzohydrazide

3-chloro-N'-(2-naphthylsulfonyl)benzohydrazide

Katalognummer B6077115
Molekulargewicht: 360.8 g/mol
InChI-Schlüssel: FDAPRYCWYHFAOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N'-(2-naphthylsulfonyl)benzohydrazide, commonly known as CNB-001, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been shown to possess a wide range of pharmacological properties.

Wirkmechanismus

The exact mechanism of action of CNB-001 is not fully understood. However, it is believed to exert its neuroprotective effects through multiple pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. CNB-001 has also been shown to activate the Nrf2/ARE pathway, which plays a critical role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects
CNB-001 has been shown to have a wide range of biochemical and physiological effects. In animal models, CNB-001 has been shown to reduce oxidative stress, inflammation, and neuronal death. CNB-001 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. Additionally, CNB-001 has been shown to improve motor function in animal models of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CNB-001 is its ability to cross the blood-brain barrier, making it an ideal candidate for the treatment of neurological disorders. CNB-001 has also been shown to have a good safety profile in preclinical studies. However, one of the limitations of CNB-001 is its relatively low solubility, which can make it difficult to administer in certain formulations.

Zukünftige Richtungen

There are several future directions for the research and development of CNB-001. One potential application is the treatment of traumatic brain injury, which is a major cause of disability and death worldwide. CNB-001 has been shown to have neuroprotective effects in animal models of traumatic brain injury, and further studies are needed to evaluate its potential clinical efficacy. Another potential application is the treatment of Parkinson's disease, which is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. CNB-001 has been shown to improve motor function in animal models of Parkinson's disease, and further studies are needed to evaluate its potential clinical efficacy in humans.
Conclusion
In conclusion, CNB-001 is a promising small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CNB-001 have been discussed in this paper. Further research is needed to fully understand the potential clinical applications of CNB-001.

Synthesemethoden

CNB-001 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-naphthalenesulfonic acid, which is then converted into the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 3-chlorobenzohydrazide to yield CNB-001. The purity and yield of the final product can be improved through various purification methods, including recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Several preclinical studies have demonstrated the neuroprotective effects of CNB-001, including its ability to reduce oxidative stress, inflammation, and neuronal death. In addition, CNB-001 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

Eigenschaften

IUPAC Name

3-chloro-N'-naphthalen-2-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c18-15-7-3-6-14(10-15)17(21)19-20-24(22,23)16-9-8-12-4-1-2-5-13(12)11-16/h1-11,20H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAPRYCWYHFAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-naphthalen-2-ylsulfonylbenzohydrazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.